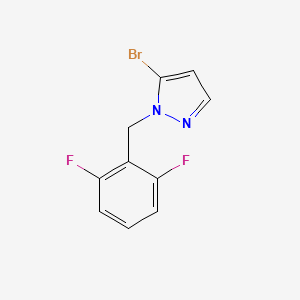

5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole

CAS No.: 784190-13-2

Cat. No.: VC8294974

Molecular Formula: C10H7BrF2N2

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 784190-13-2 |

|---|---|

| Molecular Formula | C10H7BrF2N2 |

| Molecular Weight | 273.08 g/mol |

| IUPAC Name | 5-bromo-1-[(2,6-difluorophenyl)methyl]pyrazole |

| Standard InChI | InChI=1S/C10H7BrF2N2/c11-10-4-5-14-15(10)6-7-8(12)2-1-3-9(7)13/h1-5H,6H2 |

| Standard InChI Key | CIJXWQGPAJAAOO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F |

| Canonical SMILES | C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 2,6-difluorobenzyl group and at the 5-position with a bromine atom. Its IUPAC name is 5-bromo-1-[(2,6-difluorophenyl)methyl]pyrazole, and its canonical SMILES representation is C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrF₂N₂ | PubChem |

| Molecular Weight | 273.08 g/mol | PubChem |

| InChI Key | CIJXWQGPAJAAOO-UHFFFAOYSA-N | PubChem |

| Boiling Point | Not reported | - |

The planar pyrazole ring and electron-withdrawing fluorine substituents contribute to its stability and reactivity in cross-coupling reactions .

Synthesis and Optimization

Two-Step Synthesis Protocol

The synthesis follows a validated two-step procedure with a total yield of 96.7% :

Step 1: Formation of 2-(2,6-Difluorobenzyl)-1-hydroxy-1H-pyrazole

-

Reactants: 1-Hydroxypyrazole (49.3 mg, 0.59 mmol) and 2,6-difluorobenzyl bromide (165.8 mg, 0.80 mmol)

-

Conditions: Anhydrous chloroform at 80°C for 18 h under argon

-

Workup: Partitioning between 37% HCl and toluene, followed by neutralization with 5N NaOH

-

Yield: 70.1% (86.3 mg)

-

Characterization:

Step 2: Bromination with POBr₃

-

Reactants: Intermediate from Step 1 (81.2 mg, 0.386 mmol) and POBr₃ (398.1 mg, 1.39 mmol)

-

Conditions: Chloroform at 0–20°C for 17 h

-

Yield: 96.7%

-

Mechanism: Electrophilic aromatic substitution facilitated by the Lewis acidity of POBr₃ .

Table 2: Critical Reaction Parameters

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 80°C | 0–20°C |

| Duration | 18 h | 17 h |

| Solvent | Chloroform | Chloroform |

| Catalyst | None | POBr₃ |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum confirms regioselective bromination:

-

Aromatic Protons: Multiplets between δ 6.11–7.37 ppm correlate with the pyrazole and difluorobenzyl moieties .

-

Methylene Bridge: A singlet at δ 5.43 ppm (2H) verifies the –CH₂– linkage .

Mass Spectrometry

LC/MS analysis ([M+1]⁺ = 273.1) aligns with the molecular formula C₁₀H₇BrF₂N₂ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume